molecular formula C37H31NO4Se B13012168 Fmoc-D-Sec(Trt)-OH CAS No. 2044709-97-7

Fmoc-D-Sec(Trt)-OH

Cat. No.: B13012168
CAS No.: 2044709-97-7
M. Wt: 632.6 g/mol
InChI Key: BNOGRCVLEKLKJK-UUWRZZSWSA-N
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Description

Fmoc-D-Sec(Trt)-OH: is a synthetic compound used in peptide synthesis. It is a derivative of selenocysteine, an amino acid that contains selenium. The compound is protected by two groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the trityl (Trt) group. These protecting groups are used to prevent unwanted reactions during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Sec(Trt)-OH typically involves the protection of the selenocysteine amino acid. The Fmoc group is introduced to protect the amino group, while the Trt group protects the selenol group. The reaction conditions often involve the use of base catalysts and organic solvents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as chromatography may be used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Sec(Trt)-OH can undergo various chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc and Trt groups to expose the selenocysteine.

    Coupling Reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

    Deprotection: Piperidine is commonly used to remove the Fmoc group, while acidic conditions (e.g., trifluoroacetic acid) are used to remove the Trt group.

    Coupling: Reagents such as carbodiimides (e.g., DCC) and activators (e.g., HOBt) are used to facilitate peptide bond formation.

Major Products

The major products of these reactions are peptides containing selenocysteine residues, which can be further modified or used in various applications.

Scientific Research Applications

Chemistry

Fmoc-D-Sec(Trt)-OH is used in the synthesis of selenopeptides, which are peptides containing selenocysteine. These selenopeptides have unique properties and are studied for their potential catalytic and redox activities.

Biology

In biological research, selenopeptides are used to study the role of selenocysteine in proteins

Medicine

Selenopeptides synthesized from this compound are investigated for their potential therapeutic applications, including antioxidant and anticancer activities.

Industry

In the industrial sector, selenopeptides are explored for their use in biotechnology and materials science, particularly in the development of novel catalysts and sensors.

Mechanism of Action

The mechanism of action of selenocysteine-containing peptides involves the unique properties of selenium. Selenium can participate in redox reactions, making selenocysteine a key component in enzymes that protect cells from oxidative damage. The molecular targets and pathways involved include various redox-active enzymes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-D-Cys(Trt)-OH: A similar compound where sulfur replaces selenium.

    Fmoc-D-Sec(Bzl)-OH: Another selenocysteine derivative with a benzyl protecting group instead of Trt.

Uniqueness

Fmoc-D-Sec(Trt)-OH is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to sulfur-containing analogs. The Trt protecting group also provides specific advantages in certain synthetic applications.

Properties

CAS No.

2044709-97-7

Molecular Formula

C37H31NO4Se

Molecular Weight

632.6 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylselanylpropanoic acid

InChI

InChI=1S/C37H31NO4Se/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m1/s1

InChI Key

BNOGRCVLEKLKJK-UUWRZZSWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[Se]C[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[Se]CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

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